Borane, dibromomethoxy- Borane, dibromomethoxy-
Brand Name: Vulcanchem
CAS No.: 29877-99-4
VCID: VC18411277
InChI: InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3
SMILES:
Molecular Formula: CH3BBr2O
Molecular Weight: 201.66 g/mol

Borane, dibromomethoxy-

CAS No.: 29877-99-4

Cat. No.: VC18411277

Molecular Formula: CH3BBr2O

Molecular Weight: 201.66 g/mol

* For research use only. Not for human or veterinary use.

Borane, dibromomethoxy- - 29877-99-4

Specification

CAS No. 29877-99-4
Molecular Formula CH3BBr2O
Molecular Weight 201.66 g/mol
IUPAC Name dibromo(methoxy)borane
Standard InChI InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3
Standard InChI Key IAVSIBHMDJUYDN-UHFFFAOYSA-N
Canonical SMILES B(OC)(Br)Br

Introduction

Structural and Electronic Properties of Borane Derivatives

Borane Coordination Chemistry

CompoundFormulaGeometryB–X Bond Length (pm)Lewis AcidityStability in Air
BoraneBH₃Trigonal119 (B–H) HighLow
DibromoboraneBBr₂HTrigonal~187 (B–Br)*ModerateModerate
MethoxyboraneBH₂OCH₃Trigonal~136 (B–O) LowHigh
Dibromomethoxy-boraneBr₂B-OCH₃Trigonal~187 (B–Br), ~136 (B–O)*Moderate-HighLow-Moderate

*Estimated based on analogous compounds .

The combination of bromine and methoxy groups would likely render dibromomethoxy-borane more stable than BH₃ but less stable than fully substituted boranes like B(OCH₃)₃. Its Lewis acidity could be intermediate between BBr₂H and BH₂OCH₃, making it a candidate for selective catalytic or stoichiometric reactions.

Synthetic Pathways and Reactivity

Plausible Synthesis Routes

While no direct synthesis of dibromomethoxy-borane is documented, its preparation might involve:

  • Halogenation of Methoxyborane:
    Reaction of methoxyborane (BH₂OCH₃) with bromine (Br₂) or a brominating agent like BBr₃:

    BH2OCH3+2BBr3Br2B-OCH3+2BHBr2\text{BH}_2\text{OCH}_3 + 2\text{BBr}_3 \rightarrow \text{Br}_2\text{B-OCH}_3 + 2\text{BHBr}_2

    This route parallels the synthesis of BBr₃ from BH₃ and Br₂ .

  • Methanolysis of Dibromoborane:
    Controlled addition of methanol to BBr₂H:

    BBr2H+CH3OHBr2B-OCH3+H2\text{BBr}_2\text{H} + \text{CH}_3\text{OH} \rightarrow \text{Br}_2\text{B-OCH}_3 + \text{H}_2

    Similar alcoholysis reactions are common in borane chemistry .

Reactivity Patterns

Dibromomethoxy-borane would likely exhibit reactivity characteristic of both alkylboranes and haloboranes:

  • Hydrolysis: Rapid reaction with water to form boric acid, HBr, and methanol:

    Br2B-OCH3+3H2OB(OH)3+2HBr+CH3OH\text{Br}_2\text{B-OCH}_3 + 3\text{H}_2\text{O} \rightarrow \text{B(OH)}_3 + 2\text{HBr} + \text{CH}_3\text{OH}
  • Lewis Acid Catalysis: The electron-deficient boron center could activate substrates like carbonyl compounds or epoxides, facilitating reactions such as hydroboration or ring-opening polymerization .

  • Cross-Coupling Reactions: Potential use in Suzuki-Miyaura couplings if transmetallation occurs with palladium catalysts, though this would require stabilization of the borane moiety.

Challenges and Future Directions

The primary challenge in studying dibromomethoxy-borane lies in its presumed instability. Like BH₃, it may dimerize or decompose unless stabilized by adduct formation . Future research should explore:

  • Stabilization Strategies: Use of stronger Lewis bases (e.g., N-heterocyclic carbenes) to isolate the compound .

  • Spectroscopic Characterization: ¹¹B NMR and X-ray crystallography to confirm structure and bonding .

  • Computational Studies: Density functional theory (DFT) calculations to predict reactivity and optimize synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator